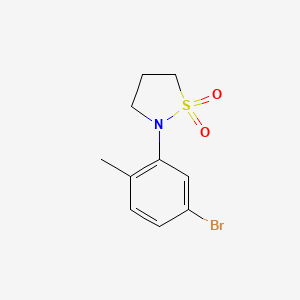

2-(5-Bromo-2-methylphenyl)-1,2-thiazolidine-1,1-dione

Description

Chemical Identification and Nomenclature

The compound is systematically named 2-(5-bromo-2-methylphenyl)-1,2-thiazolidine 1,1-dioxide , reflecting its core structure and substituents. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 1157455-39-4 |

| Molecular Formula | C₁₀H₁₂BrNO₂S |

| Molecular Weight | 290.18 g/mol |

| SMILES | CC1=CC(=C(C=C1)Br)N2CCCS2(=O)=O |

| InChI Key | IAMBIPANMJYCMV-UHFFFAOYSA-N |

The nomenclature follows IUPAC rules:

Historical Context in Heterocyclic Chemistry Research

Thiazolidine-diones have been pivotal in medicinal chemistry since the 1960s, with early research focusing on their antimicrobial and antidiabetic properties . The discovery of rosiglitazone and pioglitazone (PPAR-γ agonists for diabetes) highlighted the therapeutic potential of this scaffold .

2-(5-Bromo-2-methylphenyl)-1,2-thiazolidine-1,1-dione emerged more recently as part of efforts to diversify thiazolidine-dione libraries. Its synthesis often involves multicomponent reactions , such as the condensation of thioglycolic acid derivatives with brominated aldehydes or ketones . For example, microwave-assisted methods have been employed to optimize yield and reduce reaction times for analogous structures .

The compound’s bromine substituent enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization . This adaptability has made it valuable in anticancer and anti-inflammatory agent discovery .

Structural Relationship to Thiazolidine-Dione Derivatives

The structural features of 2-(5-bromo-2-methylphenyl)-1,2-thiazolidine-1,1-dione align with key pharmacophores in bioactive thiazolidine-diones:

Core Thiazolidine-Dione Framework

Substituent Effects

Comparison to Analogues

- Rosiglitazone : Shares the thiazolidine-dione core but features a pyridine ring and oxypropanoic acid chain instead of brominated aryl groups .

- 5-Ene-4-thiazolidinones : Differ in ring unsaturation and substitution patterns, which influence anticancer activity .

A structural analysis of related compounds reveals that electron-withdrawing groups (e.g., bromine) at the para position of the phenyl ring correlate with enhanced bioactivity in kinase inhibition assays .

Properties

IUPAC Name |

2-(5-bromo-2-methylphenyl)-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2S/c1-8-3-4-9(11)7-10(8)12-5-2-6-15(12,13)14/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMBIPANMJYCMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)N2CCCS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis generally involves:

- Formation of the thiazolidine-1,1-dione core (2,4-thiazolidinedione)

- Introduction of the 5-bromo-2-methylphenyl substituent at the 2-position via nucleophilic substitution or condensation

- Purification steps to isolate the desired compound with high yield and purity

Preparation of the Thiazolidinedione Core

The thiazolidinedione ring is typically prepared or procured as 2,4-thiazolidinedione, which serves as the starting scaffold. The preparation of thiazolidinedione derivatives often involves:

- Deprotonation of 2,4-thiazolidinedione using strong bases such as lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (-2 to 0°C) to generate the anion at the 2-position.

- Subsequent reaction with the appropriate aryl halide or aryl electrophile to introduce the aryl substituent.

This approach is detailed in patent WO2001079202A1, which describes the efficient preparation of thiazolidinedione derivatives with high yields and fewer purification steps. The process includes stirring the reaction mixture at low temperatures, followed by acidification and filtration to isolate the product.

Introduction of the 5-Bromo-2-methylphenyl Group

For the specific 5-bromo-2-methylphenyl substitution, the following methods are commonly used:

- Nucleophilic substitution: The anion generated from 2,4-thiazolidinedione reacts with 5-bromo-2-methylphenyl halide (e.g., bromide or iodide) to form the C-2 aryl substituted product.

- Condensation reactions: Alternative methods involve condensation of 2,4-thiazolidinedione with 5-bromo-2-methylbenzaldehyde under basic or acidic conditions to form the corresponding benzylidene derivatives, which can be further reduced or modified to the desired compound.

One-Pot and Silica Gel-Assisted Syntheses

Recent advances include one-pot syntheses and use of solid supports such as silica gel to facilitate the reaction:

- Reaction of propargyl amines with aryl isothiocyanates on silica gel at room temperature overnight has been shown to efficiently yield thiazolidine derivatives with aryl substitution.

- Although this method is more common for 2-imino-5-arylidine-thiazolidines, similar approaches could be adapted for 2-aryl-thiazolidinediones, offering mild conditions and simplified purification.

Purification and Characterization

- After the reaction, the mixture is often worked up by extraction with organic solvents (e.g., tetrahydrofuran, t-butyl methyl ether), washing with water and brine, drying over sodium sulfate, and removal of solvents under reduced pressure.

- The crude product may be precipitated by acidification (e.g., with hydrochloric acid) and isolated by filtration.

- Further purification may involve recrystallization from solvents like n-butanol or chromatography on silica gel.

- Final products are characterized by melting point determination, IR, ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS).

Summary Table of Preparation Steps

| Step No. | Procedure Description | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|---|

| 1 | Deprotonation of 2,4-thiazolidinedione | Lithium diisopropylamide (LDA), THF, -2 to 0°C | Formation of reactive anion | Low temperature to control reactivity |

| 2 | Reaction with 5-bromo-2-methylphenyl halide | 5-Bromo-2-methylphenyl bromide/iodide | Formation of 2-(5-bromo-2-methylphenyl)-1,2-thiazolidine-1,1-dione | Nucleophilic substitution |

| 3 | Work-up and extraction | Water, brine, drying agent (Na2SO4), solvents | Isolation of crude product | Removal of impurities |

| 4 | Acidification and precipitation | Hydrochloric acid, ice bath | Solid product formation | Facilitates isolation |

| 5 | Purification | Recrystallization or silica gel chromatography | Pure compound obtained | Confirmed by spectroscopic methods |

Research Findings and Yields

- The patent WO2001079202A1 reports yields up to 87% for related thiazolidinedione derivatives using similar preparation methods with minimized reaction steps and efficient isolation.

- The one-pot synthesis methods on silica gel provide moderate to good yields (60-80%) with simplified procedures and mild conditions.

- Condensation methods for related benzylidene derivatives yield products suitable for further modification and biological evaluation.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Bromo-2-methylphenyl)-1,2-thiazolidine-1,1-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and reactivity.

Substitution: Substitution reactions can introduce new substituents at different positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazolidine derivatives, including 2-(5-Bromo-2-methylphenyl)-1,2-thiazolidine-1,1-dione. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: In Vitro Antitumor Activity

A study focused on synthesizing novel thiazolidine derivatives demonstrated that compounds structurally related to 2-(5-Bromo-2-methylphenyl)-1,2-thiazolidine-1,1-dione exhibited increased potency against colon and breast cancer cell lines (HCT116 and MCF7) compared to standard treatments like cisplatin. The synthesized compounds showed IC50 values significantly lower than those of cisplatin, indicating their potential as effective anticancer agents .

| Compound | Cancer Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|---|

| 5b | MCF7 | 0.62 | Better |

| 5c | MCF7 | 1.38 | Better |

| 5f | HCT116 | 0.50 | Better |

Mechanistic Studies

The mechanism of action for thiazolidine derivatives often involves the modulation of key biological pathways. For instance, some studies have indicated that these compounds can act as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression and cell cycle regulation .

Pharmacological Insights

In silico studies have revealed that thiazolidinediones can effectively target PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) and HDAC simultaneously, leading to enhanced therapeutic effects against cancer cells . This dual targeting mechanism is critical for developing more effective cancer therapies.

Synthesis of Novel Derivatives

The synthesis of new derivatives based on thiazolidine frameworks has been a focal point in enhancing the pharmacological profile of these compounds. Various synthetic pathways have been explored to modify the thiazolidine structure to improve its bioactivity and reduce toxicity.

Synthetic Pathways

Recent literature discusses one-pot synthesis methods that streamline the creation of thiazolidine derivatives with improved anti-tumor activity. The synthesis often involves reacting propargyl amines with isothiocyanates under mild conditions, yielding compounds with promising biological activities .

Pharmacokinetic Properties

Understanding the pharmacokinetic properties of 2-(5-Bromo-2-methylphenyl)-1,2-thiazolidine-1,1-dione is essential for its development as a therapeutic agent. Studies have shown that derivatives exhibit favorable absorption characteristics while being non-permeable to the blood-brain barrier, which may limit central nervous system side effects but also restrict certain applications .

Pharmacokinetic Data Summary

| Parameter | Findings |

|---|---|

| GI Absorption | High |

| Blood-Brain Barrier | Non-permeable |

| CYP Inhibition | C3 inhibits CYP2C9 |

Broader Biological Activities

Beyond anticancer applications, thiazolidine derivatives are also being investigated for other biological activities such as antimicrobial and anti-inflammatory effects. The structural diversity provided by substituents on the thiazolidine ring allows for exploration into various therapeutic avenues.

Antimicrobial Studies

Research has indicated that certain thiazolidine derivatives possess antimicrobial properties against common pathogens such as E.coli and S.aureus. These findings suggest potential applications in treating infections alongside their anticancer capabilities .

Mechanism of Action

The mechanism by which 2-(5-Bromo-2-methylphenyl)-1,2-thiazolidine-1,1-dione exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to changes in cellular functions and signaling pathways. The exact mechanism depends on the context in which the compound is used and the specific biological system being studied.

Comparison with Similar Compounds

Key Structural Analogues

Substituent Effects and Functional Implications

- Electron-Withdrawing vs. Electron-Donating Groups: The 5-bromo-2-methylphenyl group in the target compound combines a bromine (electron-withdrawing) and methyl (electron-donating) substituent. This may influence electronic distribution and binding interactions in biological systems. The 2-nitrophenyl derivative () contains a nitro group, a strong electron-withdrawing substituent, which could enhance stability but reduce solubility .

Heterocyclic vs. Aromatic Substitutions :

Limitations and Gaps

- Direct pharmacological or physicochemical data for 2-(5-Bromo-2-methylphenyl)-1,2-thiazolidine-1,1-dione are absent in the reviewed literature. However, analogs with halogenated aryl groups (e.g., ’s bromopyridinyl compound) are often prioritized in anticancer research due to their electrophilic reactivity .

- The discontinued status of some analogs (e.g., ’s fluorophenylaminoethyl derivative) highlights challenges in scalability or toxicity .

Biological Activity

2-(5-Bromo-2-methylphenyl)-1,2-thiazolidine-1,1-dione is a thiazolidine derivative that has garnered attention for its diverse biological activities. Thiazolidines are known for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

- Molecular Formula : C₁₁H₁₃BrN₂O₂S

- Molecular Weight : 290.18 g/mol

- Structure : The compound features a thiazolidine ring with a bromo-substituted phenyl group, which may influence its biological activity.

Biological Activity Overview

The biological activity of 2-(5-Bromo-2-methylphenyl)-1,2-thiazolidine-1,1-dione can be categorized into several key areas:

1. Antimicrobial Activity

Thiazolidine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with a thiazolidine core exhibit significant antibacterial and antifungal activities.

- Case Study : A study evaluated various thiazolidinone derivatives against resistant bacterial strains such as E. coli and Staphylococcus aureus. The results demonstrated that certain derivatives showed enhanced activity compared to standard antibiotics like ampicillin and streptomycin .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 2-(5-Bromo-2-methylphenyl)-1,2-thiazolidine-1,1-dione | TBD | E. coli, S. aureus |

| Reference Drug (Ampicillin) | >32 | E. coli |

2. Anticancer Activity

The anticancer potential of thiazolidine derivatives has also been explored. In vitro studies have shown promising results against various cancer cell lines.

- Case Study : A study involving thiazolidinone analogs reported significant cytotoxic effects against breast cancer cell lines (MCF7) and colon cancer cell lines (HCT116). The compound exhibited an IC₅₀ value indicating its potency against these cancer cells .

| Cell Line | IC₅₀ (µM) | Compound |

|---|---|---|

| MCF7 | 12.5 | 2-(5-Bromo-2-methylphenyl)-1,2-thiazolidine-1,1-dione |

| HCT116 | 15.0 | 2-(5-Bromo-2-methylphenyl)-1,2-thiazolidine-1,1-dione |

3. Anti-inflammatory Activity

Research has indicated that thiazolidine derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Mechanism : The compound may inhibit the NF-kB signaling pathway, which is crucial in regulating immune response and inflammation .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of 2-(5-Bromo-2-methylphenyl)-1,2-thiazolidine-1,1-dione with various biological targets.

Q & A

Q. What are the established synthetic pathways for 2-(5-Bromo-2-methylphenyl)-1,2-thiazolidine-1,1-dione, and how do reaction parameters affect yield?

Methodological Answer: The synthesis typically involves condensation of 5-bromo-2-methylphenyl precursors with thiazolidine-dione moieties under controlled conditions. For example, oxidative cyclization (e.g., using bromo-methylbenzaldehyde derivatives) can yield the target compound, as demonstrated in analogous thiazolidine syntheses . Key parameters include:

- Catalysts : Transition metals (e.g., Pd for cross-coupling) or acidic/basic conditions.

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.

- Temperature : Optimal yields are observed at 80–120°C, avoiding thermal decomposition.

Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended. Typical yields range from 45–70%, depending on steric hindrance from the bromo-methyl group .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., bromo and methyl groups on the phenyl ring). The thiazolidine-dione ring protons appear as distinct multiplets (δ 3.5–4.5 ppm) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, confirming bond angles and stereochemistry. High-resolution data (>1.0 Å) minimizes errors in bromine atom positioning .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z ~302.98) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved during structural validation?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). To resolve these:

- Variable-Temperature NMR : Assess rotational barriers of the thiazolidine ring.

- DFT Calculations : Compare computed NMR chemical shifts (Gaussian, ORCA) with experimental data to identify dominant conformers.

- Complementary Techniques : Pair XRD (SHELXL-refined) with IR/Raman to validate functional groups .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with active sites (e.g., kinases). The bromo-methyl group’s steric effects can be analyzed via binding energy scores.

- MD Simulations : GROMACS evaluates stability of ligand-protein complexes over time (≥100 ns trajectories).

- QSAR : Correlate substituent electronic parameters (Hammett σ) with activity data from analogs .

Q. How do steric/electronic effects of the 5-bromo-2-methylphenyl group influence regioselectivity in derivatization?

Methodological Answer:

- Steric Effects : The methyl group directs electrophilic substitution to the para position (relative to bromine) due to ortho hindrance.

- Electronic Effects : Bromine’s electron-withdrawing nature deactivates the ring, favoring meta/para selectivity in nucleophilic attacks.

- Experimental Validation : Use competitive reactions with halobenzene analogs (e.g., 5-chloro derivatives) to isolate steric vs. electronic contributions .

Q. What strategies optimize catalytic systems for cross-coupling reactions involving this compound?

Methodological Answer:

- Catalyst Screening : Test Pd(0)/Pd(II) complexes (e.g., Pd(PPh₃)₄) with ligands (XPhos, SPhos) to enhance coupling efficiency.

- Solvent Optimization : Mixed solvents (toluene/DMF) balance solubility and catalyst activity.

- Additives : Silver salts (Ag₂CO₃) scavenge bromide byproducts, shifting equilibrium toward product formation .

Q. How can degradation pathways under varying pH/temperature be analyzed for stability studies?

Methodological Answer:

- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–80°C.

- HPLC-MS Monitoring : Track degradation products (e.g., hydrolysis of the thiazolidine ring) via reverse-phase C18 columns.

- Kinetic Modeling : Arrhenius plots predict shelf-life at standard storage conditions (2–8°C) .

Q. What crystallographic challenges arise from the bromine atom’s high electron density?

Methodological Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to mitigate absorption errors.

- Refinement : SHELXL’s SHELXT module handles bromine’s anomalous scattering. Apply extinction corrections and twin refinement if needed.

- Validation : Check ADPs (anisotropic displacement parameters) to ensure bromine positioning accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.